molecular formula C19H24N2O3S B6905978 N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide

N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide

Cat. No.: B6905978
M. Wt: 360.5 g/mol
InChI Key: GDGRLMBWQKVBML-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a thiazole ring, an oxolane ring, and a methyl group

Properties

IUPAC Name

N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-12-20-18(25-14)9-10-21(2)19(22)16-7-3-4-8-17(16)24-13-15-6-5-11-23-15/h3-4,7-8,12,15H,5-6,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGRLMBWQKVBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CCN(C)C(=O)C2=CC=CC=C2OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with a halogenated benzamide precursor.

    Final Coupling: The final step involves coupling the thiazole and oxolane intermediates with the benzamide core under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial or antifungal properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-ylmethoxy)benzamide: shares similarities with other thiazole-containing compounds such as thiamine (vitamin B1) and benzothiazole derivatives.

    Oxolane-containing compounds: Similar compounds include oxolane derivatives used in pharmaceuticals and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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